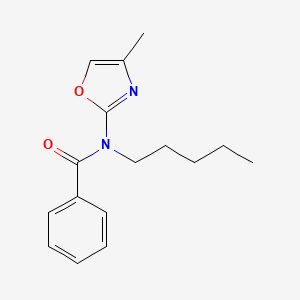

N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbenzamide

Description

N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbenzamide is a benzamide derivative featuring a 4-methyloxazole ring and a pentyl chain as substituents on the nitrogen atom. The pentyl group enhances lipophilicity, which may influence membrane permeability and pharmacokinetic behavior compared to analogs with shorter alkyl chains .

Properties

CAS No. |

57068-44-7 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

N-(4-methyl-1,3-oxazol-2-yl)-N-pentylbenzamide |

InChI |

InChI=1S/C16H20N2O2/c1-3-4-8-11-18(16-17-13(2)12-20-16)15(19)14-9-6-5-7-10-14/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |

InChI Key |

XGWURFNBXJXEEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(C1=NC(=CO1)C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyloxazol-2-yl)-N-pentylbenzamide typically involves the reaction of 4-methyloxazole with pentylamine and benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(4-Methyloxazol-2-yl)-N-pentylbenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyloxazol-2-yl)-N-pentylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxazole ring into a more reduced form.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Oxidation: Oxazole oxides

Reduction: Reduced oxazole derivatives

Substitution: Substituted oxazole or benzamide derivatives

Scientific Research Applications

Anticancer Activity

N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbenzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can act as MDM2 inhibitors, which are crucial in the regulation of the p53 tumor suppressor pathway. The degradation of MDM2 proteins can lead to the activation of p53, promoting apoptosis in cancer cells. This mechanism is particularly relevant in treating various cancers, including leukemia and solid tumors.

Case Study: MDM2 Inhibition

A patent (WO2017176957A1) discusses compounds that induce MDM2 degradation and activate p53 in cell lines, suggesting that this compound could be part of a therapeutic strategy for cancer treatment through similar mechanisms .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Compounds with oxazole rings have been linked to neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease or multiple sclerosis.

Research Insight: Neuroprotective Properties

Studies show that heterocyclic compounds can modulate neuroinflammatory responses and promote neuronal survival, indicating that derivatives of this compound might exhibit similar benefits .

Anti-inflammatory Effects

Research indicates that compounds with oxazole moieties possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of cytokine production |

| Other Oxazole Derivative | TBD | COX inhibition |

Antimicrobial Properties

The compound may also exhibit antimicrobial activity against various pathogens. Research into similar benzamide derivatives has shown effectiveness against bacteria and fungi.

Case Study: Antimicrobial Testing

In vitro studies have demonstrated that benzamide derivatives can disrupt microbial cell membranes, suggesting a potential application for this compound in treating infections .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutics. Toxicological assessments are necessary to evaluate its effects on human health and environmental impact.

Toxicity Data Overview

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity | Low | Preliminary studies |

| Mutagenicity | Negative | In vitro assays |

| Chronic Exposure | TBD | Ongoing research |

Mechanism of Action

The mechanism of action of N-(4-Methyloxazol-2-yl)-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to specific sites on proteins, influencing their function and activity .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving the reaction of 4-methyl-1,3-oxazole with pentylbenzamide. The synthesis often involves multiple steps, including the formation of the oxazole ring and subsequent amide bond formation. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. Key areas of investigation include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. This suggests that this compound may also possess similar effects.

- Anticancer Properties : Research indicates that benzamide derivatives often demonstrate cytotoxic effects against cancer cell lines. Preliminary evaluations suggest that this compound may inhibit cell proliferation in certain cancer types.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Disruption of Cell Membrane Integrity : The compound may interact with bacterial membranes, leading to increased permeability and subsequent cell death.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings and Case Studies

A summary of notable findings related to the biological activity of this compound is presented in the following table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.